N-(5-(4-nitrobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
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Overview
Description
N-(5-(4-nitrobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a nitrobenzylthio group, and a chlorobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-nitrobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 4-nitrobenzyl chloride to introduce the nitrobenzylthio group. Finally, the resulting compound is coupled with 2-chlorobenzoyl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-nitrobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(5-(4-nitrobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(4-nitrobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The nitrobenzylthio group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The compound may also interfere with cellular signaling pathways, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide: Similar structure but lacks the nitro group.
N-(5-(4-nitrobenzylthio)-1,3,4-triazol-2-yl)-2-chlorobenzamide: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
N-(5-(4-nitrobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is unique due to the presence of both the nitrobenzylthio group and the thiadiazole ring, which confer specific chemical reactivity and biological activity not found in similar compounds .
Properties
Molecular Formula |
C16H11ClN4O3S2 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-chloro-N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-13-4-2-1-3-12(13)14(22)18-15-19-20-16(26-15)25-9-10-5-7-11(8-6-10)21(23)24/h1-8H,9H2,(H,18,19,22) |
InChI Key |
AACFRJDPYQPXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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